![molecular formula C11H15NO3 B1303061 Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate CAS No. 70275-54-6](/img/structure/B1303061.png)
Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
概要
説明
Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is a chemical compound that is related to various carbamate esters. These esters are versatile intermediates in organic synthesis and have applications in the preparation of pharmaceuticals and other biologically active compounds. The compound itself is not directly mentioned in the provided papers, but its structure is similar to those discussed in the context of synthesis and reactivity of related carbamate compounds.
Synthesis Analysis
The synthesis of related carbamate compounds often involves the use of reagents that can facilitate the formation of the carbamate ester linkage. For instance, the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement is a method for synthesizing ureas from carboxylic acids, which could potentially be applied to the synthesis of carbamates like Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate . Additionally, the directed lithiation of carbamate compounds, as described in the synthesis of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, indicates the potential for functionalization at specific positions on the phenyl ring, which could be relevant for modifying the 4-hydroxyphenyl group in Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate .
Molecular Structure Analysis
The molecular structure of carbamate compounds can be quite complex, with the potential for various intramolecular interactions. For example, in the case of ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives, the molecules can be linked into chains or sheets by hydrogen bonds and other non-covalent interactions . These structural features are important for understanding the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Carbamate compounds can undergo a variety of chemical reactions. The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]carbamate to N-hydroxyphthalimide is an example of an intramolecular nucleophilic reaction that has been studied for its kinetics and mechanism . This type of reaction could be relevant to the behavior of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate compounds are influenced by their molecular structure. For instance, the acylation of cytosine by ethyl N-hydroxycarbamate and its acyl derivatives demonstrates the reactivity of the carbamate functional group with nucleic acids and proteins . The kinetics of cleavage of carbamate compounds in various buffer solutions also provides insight into their stability and reactivity in different environments .
科学的研究の応用
Antimitotic Agents : Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate has been studied for its antimitotic properties. Both the S- and R-isomers of this compound are active in several biological systems, with the S-isomer being more potent. These findings suggest potential applications in developing antimitotic agents (Temple & Rener, 1992).
Crystalline Structure Analysis : Research on ethyl N-[2-(hydroxyacetyl)phenyl]carbamate has contributed to the understanding of its crystalline structure. Studies have revealed how molecules of this compound are linked into chains or sheets by hydrogen bonds, providing insights into its chemical properties (Garden et al., 2007).
Directed Lithiation : The compound has been used in directed lithiation studies. These studies have shown that it can be doubly lithiated on nitrogen and ortho to the directing metalating group, leading to high yields of various substituted products. This research is significant for chemical synthesis and modifications (Smith et al., 2013).
Chemical Synthesis : Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate plays a role in the synthesis of carbamate derivatives, which are of interest in chemical research for various potential applications, including in medicinal chemistry (Velikorodov & Imasheva, 2008).
Enantioselective Reduction : This compound has been studied for its enantioselective reduction potential. Different strains of yeast have been used to study the reduction of a bioanalog of this compound, leading to potential applications in the synthesis of chiral compounds (Novák et al., 2001).
Food and Environmental Toxicology : Ethyl carbamate, a related compound, is an emerging concern in food and environmental toxicology. This research is important for understanding the potential health risks associated with the presence of ethyl carbamate in food products and alcoholic beverages (Gowd et al., 2018).
Cyclization-Activated Prodrugs : Basic carbamates of 4-hydroxyanisole, which include compounds related to ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate, have been explored as cyclization-activated prodrugs. These studies contribute to the development of prodrugs that release active drugs through predictable intramolecular reactions (Saari et al., 1990).
Anticancer Agents : Modifications of the carbamate group of ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate have been investigated for potential anticancer applications. This research focuses on how alterations in the carbamate group affect the compound's activity against experimental neoplasms (Temple et al., 1989).
Safety And Hazards
This compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)12-8-7-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGMINZYLYOVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376194 | |
| Record name | Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
CAS RN |
70275-54-6 | |
| Record name | Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

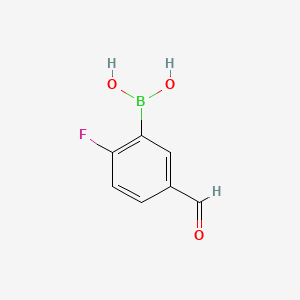
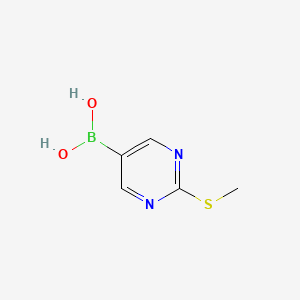
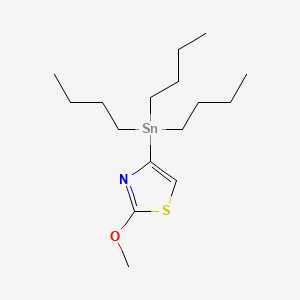
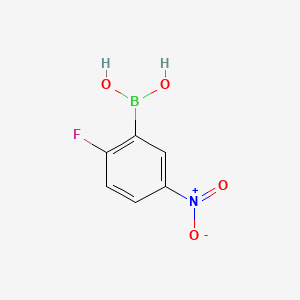
![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)
![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)
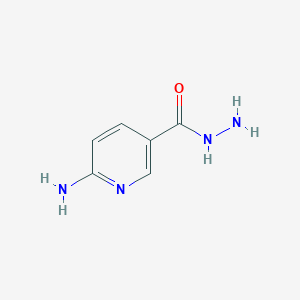
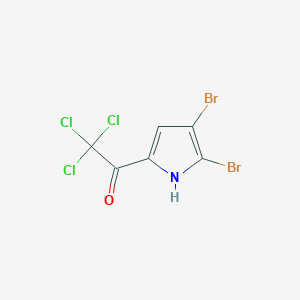
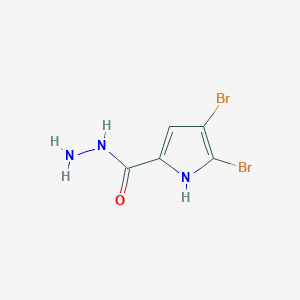
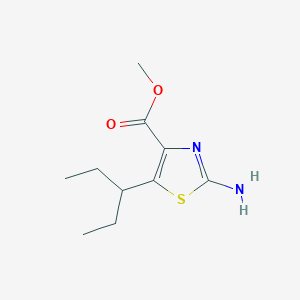
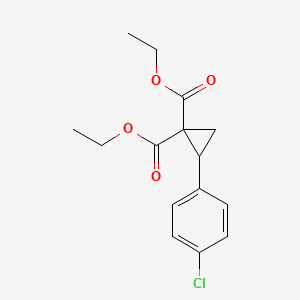
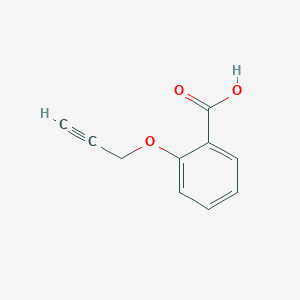
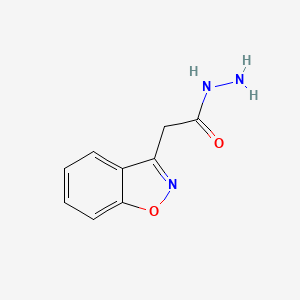
![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)